Lipophilicity (XLogP3) Head-to-Head: Ethoxy vs. Des-Ethoxy Analog
The 4-ethoxy-4-(trifluoromethyl) substitution on the target compound produces a computed XLogP3 of 1.0, which is 0.2 log units lower than the 1.2 value of the direct des-ethoxy analog 2-(4-(trifluoromethyl)piperidin-1-yl)ethanamine (CAS 1228762-53-5) [1][2]. This difference indicates that the introduction of the ethoxy oxygen atom slightly reduces overall lipophilicity despite the addition of two carbon atoms, attributable to the increased hydrogen bond acceptor capacity of the ether oxygen [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 2-(4-(Trifluoromethyl)piperidin-1-yl)ethanamine: XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = –0.2 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 [1][2] |
Why This Matters
Lower lipophilicity is generally associated with improved solubility, reduced off-target binding, and better developability profiles in early-stage drug discovery, making this compound a preferable choice when fine-tuning logP is required.
- [1] PubChem Compound Summary for CID 121203339, 2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-amine. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. View Source
- [2] PubChem Compound Summary for CID 65533625, 2-(4-(Trifluoromethyl)piperidin-1-yl)ethanamine. National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. View Source
